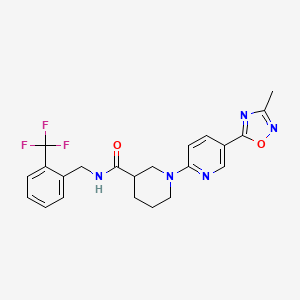
1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(2-(trifluoromethyl)benzyl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(2-(trifluoromethyl)benzyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H22F3N5O2 and its molecular weight is 445.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(2-(trifluoromethyl)benzyl)piperidine-3-carboxamide is a novel synthetic derivative that incorporates the oxadiazole moiety, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H20F3N5O
- Molecular Weight : 393.39 g/mol
The presence of the 1,2,4-oxadiazole ring is significant as it often contributes to enhanced biological activity against various cancer cell lines.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to our compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 activation |
| Compound B | U-937 (Leukemia) | 1.98 | Inhibition of HDAC activity |
| Compound C | PANC-1 (Pancreatic Cancer) | 0.75 | Selective inhibition of carbonic anhydrases |
These findings suggest that compounds with similar structures may also exhibit significant cytotoxic effects against cancer cells.
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Flow cytometry assays have demonstrated that compounds with oxadiazole moieties induce apoptosis in cancer cells in a dose-dependent manner by activating apoptotic pathways involving p53 and caspase cascades .
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and survival . The inhibition of these enzymes can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes.
- Targeting Carbonic Anhydrases : Certain oxadiazole derivatives selectively inhibit carbonic anhydrases associated with tumorigenesis, providing another pathway for their anticancer effects .
Case Studies
A study published in MDPI highlighted several oxadiazole derivatives that exhibited superior cytotoxicity compared to established chemotherapeutics like doxorubicin. The derivatives were evaluated across multiple cancer cell lines including MCF-7 and U-937, showing IC50 values significantly lower than traditional treatments .
Another research effort focused on the structural modifications of oxadiazole compounds to enhance their selectivity and potency against specific cancer types. This study revealed that slight modifications in the molecular structure could dramatically affect biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug development .
属性
IUPAC Name |
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5O2/c1-14-28-21(32-29-14)16-8-9-19(26-12-16)30-10-4-6-17(13-30)20(31)27-11-15-5-2-3-7-18(15)22(23,24)25/h2-3,5,7-9,12,17H,4,6,10-11,13H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATOHBYXCRKOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














